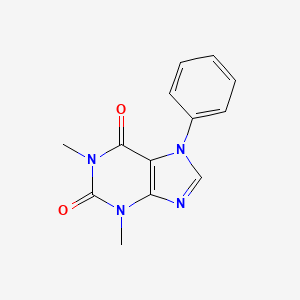Theophylline, 7-phenyl-
CAS No.: 960-61-2
Cat. No.: VC15923676
Molecular Formula: C13H12N4O2
Molecular Weight: 256.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 960-61-2 |
|---|---|
| Molecular Formula | C13H12N4O2 |
| Molecular Weight | 256.26 g/mol |
| IUPAC Name | 1,3-dimethyl-7-phenylpurine-2,6-dione |
| Standard InChI | InChI=1S/C13H12N4O2/c1-15-11-10(12(18)16(2)13(15)19)17(8-14-11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
| Standard InChI Key | PKLJTMFBRDTQNH-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Theophylline, 7-phenyl- (IUPAC name: 1,3-dimethyl-7-phenylpurine-2,6-dione) possesses a molecular formula of C₁₃H₁₂N₄O₂ and a molar mass of 256.26 g/mol . Its structure integrates a phenyl ring at the 7-position of the xanthine core, altering electronic distribution and steric interactions. The SMILES notation (CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=CC=CC=C3) and InChIKey (PKLJTMFBRDTQNH-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database referencing .
Spectroscopic analyses, including predicted collision cross sections (CCS), reveal distinct adduct profiles:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 257.10332 | 156.1 |
| [M+Na]⁺ | 279.08526 | 173.1 |
| [M-H]⁻ | 255.08876 | 158.1 |
| These values aid in mass spectrometry-based identification and quantification . |
Synthesis and Chemical Reactivity
The synthesis of theophylline derivatives often begins with functionalization at the 7-position. A seminal study detailed the preparation of 2-(5-((theophylline-7'-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)-acetic acid salts, showcasing a multi-step protocol starting from theophylline . Key steps include:
-
Alkylation: Introduction of a methyl group at the 7-position using methyl halides.
-
Triazole Formation: Cyclocondensation with thiocarbohydrazide to generate the 1,2,4-triazole moiety.
-
Salt Formation: Reaction with inorganic bases (e.g., NaOH) to yield water-soluble derivatives .
This method highlights the adaptability of theophylline’s core structure for generating diverse analogs, though specific yields and reaction conditions for 7-phenyl-theophylline require further elucidation.
Pharmacological Profile and Receptor Interactions
Theophylline derivatives primarily exert effects via adenosine receptor (AR) antagonism and phosphodiesterase (PDE) inhibition. Comparative affinity studies for xanthine derivatives reveal:
| Compound | A₁ AR (nM) | A₂ₐ AR (nM) | A₂B AR (nM) | A₃ AR (nM) |
|---|---|---|---|---|
| Theophylline | 6,770 | 1,710 | 9,070 | 22,300 |
| 8-Phenyltheophylline | 14,000 | 25,300 | 38,700 | >100,000 |
| 7-Methylxanthine | 33,000 | 59,000 | 97,000 | >100,000 |
Data adapted from adenosine receptor binding assays .
The 7-phenyl substitution likely enhances A₂B receptor selectivity, analogous to 8-phenyltheophylline’s profile . Additionally, the phenyl group may impede metabolism by cytochrome P450 enzymes, prolonging half-life compared to unsubstituted theophylline.
Mechanistic Insights and Anti-Inflammatory Effects
Theophylline’s anti-inflammatory properties are mediated through cAMP elevation via PDE inhibition and histone deacetylase activation . In murine models of non-eosinophilic asthma, theophylline reduced neutrophil infiltration and IFN-γ production by 40–60%, effects reversed by co-administration of aspirin . While direct evidence for 7-phenyl-theophylline is lacking, structural analogs suggest potential utility in Th1-mediated inflammatory disorders, contingent on cAMP modulation .
Comparative Analysis with Xanthine Derivatives
The pharmacological diversity within the xanthine family arises from substituent positioning:
-
Caffeine (1,3,7-trimethylxanthine): Potent CNS stimulation via A₂ₐ antagonism.
-
8-Phenyltheophylline: Selective A₁/A₂ₐ antagonist with minimal PDE activity.
-
Theophylline, 7-phenyl-: Hypothesized A₂B selectivity and metabolic stability due to steric hindrance .
This structural tuning enables targeted therapeutic applications, from bronchodilation to immunomodulation.
Future Research Directions
-
Synthetic Optimization: Develop regioselective methods for 7-phenyl substitution.
-
In Vivo Studies: Evaluate pharmacokinetics and toxicity in preclinical models.
-
Target Validation: Clarify A₂B vs. PDE4 inhibition ratios to refine therapeutic indices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume